1,2,3-Propanetricarboxamide

Supramolecular chemistry Crystal engineering Hydrogen bonding

Select 1,2,3-Propanetricarboxamide (CAS 1205674-38-9) for its unique compact propane scaffold bearing three unsubstituted primary amide groups. This non-hydroxylated analog of citric acid triamide provides a predictable hydrogen-bonding network (PSA 132.24 Ų, LogP 1.2878) essential for systematic crystal engineering and metal coordination studies. With a molecular weight of 173.17 g/mol, it serves as a well-defined tridentate ligand, distinct from bulkier N-alkylated derivatives. Ensure reproducible outcomes in supramolecular assembly, corrosion inhibition, and synthetic transformations with commercial availability at ≥98% purity.

Molecular Formula C6H11N3O3
Molecular Weight 173.17 g/mol
CAS No. 1205674-38-9
Cat. No. B060002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Propanetricarboxamide
CAS1205674-38-9
Molecular FormulaC6H11N3O3
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC(C(CC(=O)N)C(=O)N)C(=O)N
InChIInChI=1S/C6H11N3O3/c7-4(10)1-3(6(9)12)2-5(8)11/h3H,1-2H2,(H2,7,10)(H2,8,11)(H2,9,12)
InChIKeyAPCDASFMETWCPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Propanetricarboxamide (CAS 1205674-38-9) Procurement Guide: Molecular Properties and Research Applications


1,2,3-Propanetricarboxamide (CAS 1205674-38-9; propane-1,2,3-tricarboxamide) is a tricarboxamide compound with the molecular formula C₆H₁₁N₃O₃ and a molecular weight of 173.17 g/mol [1]. This non-hydroxylated analog of citric acid triamide presents as a white to almost white crystalline powder with a melting point of 218°C . Structurally characterized by three primary amide functional groups arranged on a propane backbone, the compound serves as a versatile building block in organic synthesis, coordination chemistry, and materials science research [1][2]. Its three carboxamide moieties provide multiple hydrogen-bonding donor and acceptor sites, enabling diverse supramolecular assembly and metal coordination behaviors that distinguish it from its hydroxylated counterparts and substituted derivatives [2].

1,2,3-Propanetricarboxamide (CAS 1205674-38-9): Why In-Class Substitution Compromises Experimental Outcomes


Substitution of 1,2,3-propanetricarboxamide with structurally similar tricarboxamide analogs is inadvisable without rigorous validation due to quantifiable differences in hydrogen-bonding capacity, polarity, molecular weight, and supramolecular assembly behavior. The absence of a central hydroxyl group distinguishes this compound from citric acid triamide (CAS 597-59-1), reducing molecular weight by 16 g/mol and eliminating an additional hydrogen-bond donor site . The unsubstituted primary amide termini confer fundamentally different solubility and metal coordination properties compared to N-alkylated derivatives such as N,N',N''-tris(2-methylcyclohexyl)-1,2,3-propanetricarboxamide (CAS 160535-46-6), which exhibits a molecular weight approximately 2.7-fold higher (461.7 vs. 173.17 g/mol) and markedly reduced aqueous solubility [1]. Furthermore, the fluorine substitution present in 1-fluoro-1,1,3-propanetricarboxamide (CAS 18491-25-3) introduces distinct electronic effects that alter both molecular geometry and intermolecular interactions [2]. The specific combination of three unsubstituted primary amide groups on a compact propane scaffold confers a unique profile of physicochemical parameters—including a polar surface area of 132.24 Ų and a LogP of 1.2878—that directly governs this compound's behavior in crystallization, coordination chemistry, and materials formulation .

1,2,3-Propanetricarboxamide (CAS 1205674-38-9): Quantitative Comparative Evidence for Scientific Selection


Comparative Molecular Properties: 1,2,3-Propanetricarboxamide vs. Citric Acid Triamide (Hydroxylated Analog)

1,2,3-Propanetricarboxamide differs from its hydroxylated analog (2-hydroxypropane-1,2,3-tricarboxamide; citric acid triamide; CAS 597-59-1) by the absence of a central hydroxyl group. This structural distinction results in a molecular weight reduction from 189.17 g/mol to 173.17 g/mol (-16 g/mol) and eliminates one hydrogen-bond donor site from the molecular framework [1]. The polar surface area (PSA) of the target compound is 132.24 Ų, with a calculated LogP of 1.2878 . In contrast, the hydroxylated analog possesses an additional oxygen atom that increases PSA and enhances aqueous solubility while simultaneously introducing a stereogenic center absent in the target compound. This difference fundamentally alters hydrogen-bonding network topology in crystalline phases and coordination geometries with metal ions [2].

Supramolecular chemistry Crystal engineering Hydrogen bonding

Comparative Molecular Properties: 1,2,3-Propanetricarboxamide vs. N-Alkylated Derivative (Regulated Industrial Analog)

1,2,3-Propanetricarboxamide differs fundamentally from its N,N',N''-tris(2-methylcyclohexyl)-substituted derivative (CAS 160535-46-6) in both molecular architecture and physicochemical properties. The unsubstituted parent compound (C₆H₁₁N₃O₃, MW 173.17 g/mol) contains three primary amide groups, whereas the N-alkylated derivative (C₂₇H₄₇N₃O₃, MW 461.69 g/mol) bears three bulky 2-methylcyclohexyl substituents that replace the amide protons [1][2]. This substitution increases molecular weight by approximately 2.7-fold (ΔMW = +288.52 g/mol) and eliminates all primary amide hydrogen-bond donor capacity while retaining only tertiary amide carbonyl acceptor sites. The derivative exhibits markedly reduced aqueous solubility, with an estimated water solubility of 0.04407 mg/L at 25°C [3], whereas the unsubstituted parent compound is freely soluble in water and various organic solvents. The derivative is subject to EPA significant new use rules (SNUR) under 40 CFR § 721.10695 and holds FDA food contact substance status for indirect additives in adhesives and coatings [2].

Polymer additives Food contact materials Nucleating agents

Comparative Structural Characterization: Definitive Crystallographic Data for 1,2,3-Propanetricarboxamide

The crystal structure of 1,2,3-propanetricarboxamide has been definitively determined by X-ray crystallography, providing the first complete solid-state structural characterization of this compound [1]. The structure reveals a specific hydrogen-bonding network dictated by the three primary amide groups arranged on the propane backbone. Comprehensive spectroscopic characterization including ¹H NMR, ¹³C NMR, and IR data has been updated from earlier reports, establishing a robust reference dataset for compound identity verification and purity assessment [1]. The melting point has been experimentally confirmed at 218°C [1]. This definitive structural and spectroscopic characterization provides a level of molecular certainty that facilitates reproducible experimental design in coordination chemistry and supramolecular assembly studies.

X-ray crystallography Solid-state structure Spectroscopic characterization

Comparative Application Profile: Corrosion Inhibition Properties of 1,2,3-Propanetricarboxamide

1,2,3-Propanetricarboxamide has been demonstrated to function as an efficient corrosion inhibitor for copper and brass substrates . The compound acts as a nonionic surfactant in this context, with its three amide functional groups providing multiple coordination sites for metal surface adsorption. While quantitative corrosion inhibition efficiency data (e.g., inhibition efficiency percentage, corrosion rate reduction, electrochemical impedance parameters) for direct comparison with established inhibitors such as benzotriazole or other triazole-based corrosion inhibitors are not available in the currently accessible literature, the specific combination of three primary amide groups on a flexible propane scaffold offers a distinct coordination motif compared to aromatic heterocyclic inhibitors . The water solubility of the compound facilitates application in aqueous corrosion environments without requiring organic co-solvents .

Corrosion inhibition Copper protection Brass protection

1,2,3-Propanetricarboxamide (CAS 1205674-38-9): Validated Research and Industrial Application Scenarios


Coordination Chemistry and Metal-Organic Framework Synthesis

1,2,3-Propanetricarboxamide serves as a compact tridentate ligand for metal coordination studies, with three primary amide groups providing multiple binding modes (O-donor via carbonyl oxygen; N-donor via amide nitrogen under appropriate conditions). The definitive crystal structure reported in Molbank 2024 [1] enables rational design of coordination complexes and metal-organic frameworks. The compound's molecular weight of 173.17 g/mol and PSA of 132.24 Ų distinguish it from bulkier N-alkylated derivatives and hydroxylated analogs, offering a specific ligand geometry for studying structure-property relationships in coordination compounds.

Supramolecular Chemistry and Crystal Engineering

The three primary amide groups of 1,2,3-propanetricarboxamide provide a defined hydrogen-bonding motif for supramolecular assembly studies. The recently reported crystal structure [1] establishes the precise hydrogen-bonding network topology in the solid state, enabling predictive design of co-crystals and host-guest systems. The absence of a central hydroxyl group eliminates an additional hydrogen-bond donor site present in citric acid triamide, resulting in a simplified and more predictable hydrogen-bonding framework for systematic crystal engineering investigations [2].

Aqueous Corrosion Inhibition for Copper and Brass

1,2,3-Propanetricarboxamide has demonstrated efficacy as a corrosion inhibitor for copper and brass substrates in aqueous environments . Its water solubility enables application without organic co-solvents, distinguishing it from hydrophobic corrosion inhibitors that require emulsification or solvent delivery systems. The compound functions as a nonionic surfactant, with amide groups adsorbing onto metal surfaces to form a protective layer. This application scenario is particularly relevant for cooling water systems, metalworking fluids, and temporary corrosion protection during copper and brass component storage or transport.

Organic Synthesis Building Block

1,2,3-Propanetricarboxamide serves as a versatile synthetic intermediate for preparing more complex amide-containing molecules. The three primary amide groups can undergo selective functionalization (e.g., Hofmann rearrangement, dehydration to nitriles, or N-alkylation) to generate diverse derivatives. Commercial availability at >98% purity from major suppliers ensures reproducible synthetic outcomes. The compound's well-defined spectroscopic signatures (¹H NMR, ¹³C NMR, IR) [1] facilitate reaction monitoring and product characterization.

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